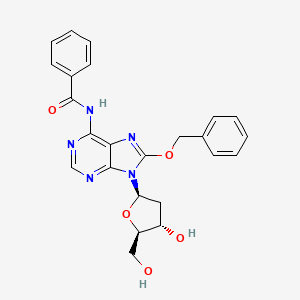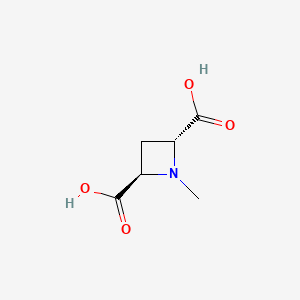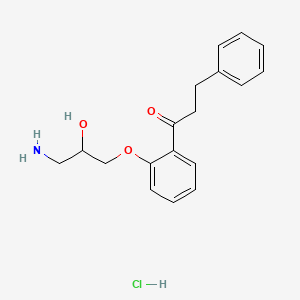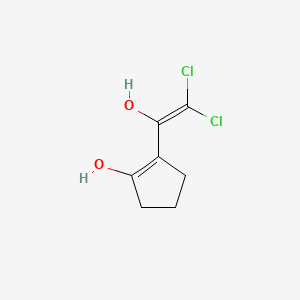
Roxatidine-d10 Hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roxatidine-d10 Hemioxalate is an internal standard used for the quantification of roxatidine by GC- or LC-MS . It is a histamine H2 receptor antagonist and a major active metabolite of roxatidine acetate . Roxatidine reduces histamine-induced adenylate cyclase production in guinea pig parietal cells .
Molecular Structure Analysis
The molecular formula of Roxatidine-d10 Hemioxalate is C17H16D10N2O3 • 1/2C2H2O4 . The SMILES representation is OCC(NCCCOC1=CC=CC(CN2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1)=O.OC(C(O)=O)=O .Physical And Chemical Properties Analysis
Roxatidine-d10 Hemioxalate is a solid substance . It is soluble in DMSO and water . The molecular weight is 361.5 .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Roxatidine-d10 Hemioxalate involves the reaction of Roxatidine-d10 with oxalic acid to form Roxatidine-d10 Oxalate, which is then reacted with hydrochloric acid to form Roxatidine-d10 Hydrochloride. The final step involves the reaction of Roxatidine-d10 Hydrochloride with hemioxalate to form Roxatidine-d10 Hemioxalate.", "Starting Materials": ["Roxatidine-d10", "Oxalic acid", "Hydrochloric acid", "Hemioxalate"], "Reaction": ["Step 1: Roxatidine-d10 is reacted with oxalic acid in the presence of a suitable solvent to form Roxatidine-d10 Oxalate.", "Step 2: Roxatidine-d10 Oxalate is then reacted with hydrochloric acid in the presence of a suitable solvent to form Roxatidine-d10 Hydrochloride.", "Step 3: Roxatidine-d10 Hydrochloride is then reacted with hemioxalate in the presence of a suitable solvent to form Roxatidine-d10 Hemioxalate."] } | |
CAS-Nummer |
1794756-35-6 |
Produktname |
Roxatidine-d10 Hemioxalate |
Molekularformel |
C19H28N2O7 |
Molekulargewicht |
406.501 |
IUPAC-Name |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI-Schlüssel |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Synonyme |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)





![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)



![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
